

A Technical Guide to the Spectroscopic Analysis of Benzophenone-9 and Its Derivatives

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Compound of Interest

Compound Name: Benzophenone-9

Cat. No.: B1580434

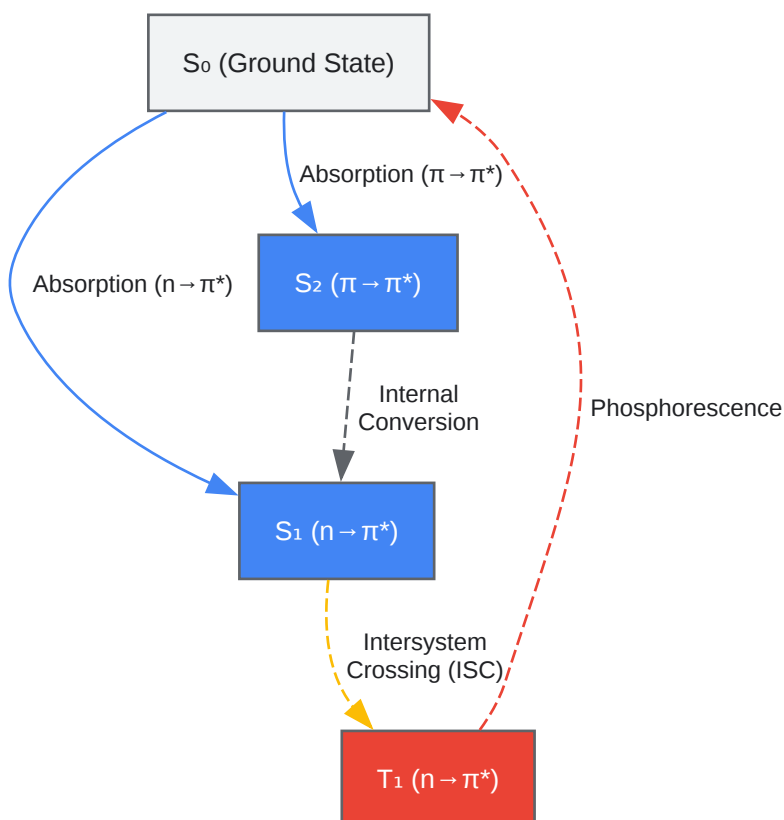
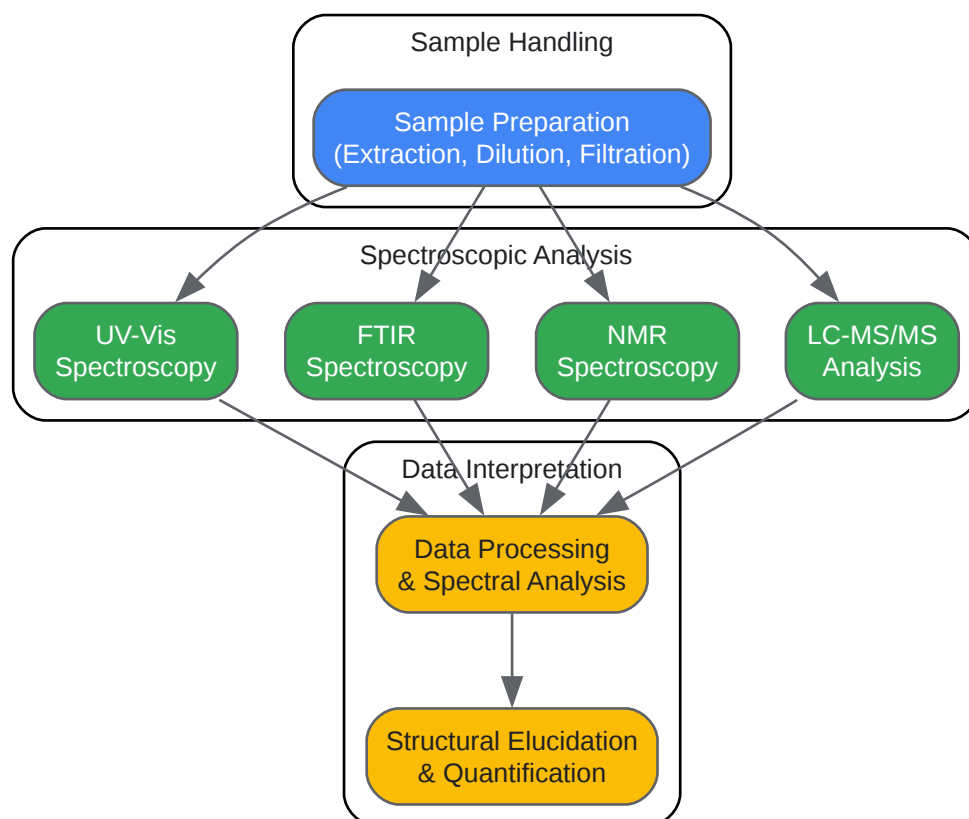
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This technical guide offers a comprehensive overview of the core spectroscopic techniques used to analyze **Benzophenone-9** and its related derivatives. While detailed experimental data for **Benzophenone-9** is not extensively published, this document leverages data from the parent compound, benzophenone, and other common derivatives as a foundational model. Understanding these spectroscopic signatures is crucial for quality control, structural elucidation, and mechanistic studies in pharmaceutical and materials science.

Introduction to Benzophenone-9

Benzophenone-9 (Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfo benzophenone) is a water-soluble ultraviolet (UV) light absorber used in cosmetics and sunscreens to protect products from degradation.^[1] Its efficacy is rooted in its molecular structure, which efficiently absorbs UV radiation and dissipates the energy. Spectroscopic analysis is essential to confirm its identity, purity, and photophysical properties.



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References

- 1. Benzophenone-9 | C₁₅H₁₂Na₂O₁₁S₂ | CID 154926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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